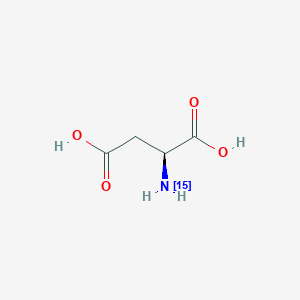

(2S)-2-(15N)azanylbutanedioic acid

概要

説明

L-Aspartic Acid-15N is labelled L-Aspartic Acid, a non-essential amino acid found in food sources and dietary supplements. L-Aspartic Acid is one of the 20 proteinogenic amino acids; the building blocks of proteins. Its conjugate base L-aspartate is an excitatory neurotransmitter in the central nervous system.

科学的研究の応用

1. Biomineralization and Material Synthesis

L-Aspartic acid plays a crucial role in biomineralization processes, specifically in the formation of calcium carbonate structures. Tong et al. (2004) demonstrated that aspartic acid can induce the nucleation and growth of calcium carbonate, influencing the phase, shape, size, and aggregation of the resulting crystals. This finding is significant for developing new materials and understanding biomineralization mechanisms in nature (Tong et al., 2004).

2. Synthesis of Hydrogels

L-Aspartic acid is utilized in synthesizing natural hydrogels with unique properties like temperature-responsiveness, pH sensitivity, and superabsorbency. Vakili and Rahneshin (2013) described the synthesis and characterization of hydrogels based on starch and L-aspartic acid, which have potential applications in drug delivery systems (Vakili & Rahneshin, 2013).

3. Enzymatic Studies and Amino Acid Production

L-Aspartic acid is vital in studying enzymatic processes and synthesizing other amino acids. For instance, the study of 15N-L-tyrosine preparation via biotransformation, involving 15N-L-aspartic acid, provides insights into amino acid synthesis and labeling techniques (S. Ming-ming, 2009).

4. Protein Modification and Analysis

L-Aspartic acid is crucial in studying protein modifications, such as deamidation. Sze et al. (2020) highlighted its role in understanding deamidation in complex biological samples, which is significant for studying human aging and degenerative diseases (Sze et al., 2020).

5. Removal of Heavy Metal Ions

The multifunctional nature of L-aspartic acid allows for its use in synthesizing polymers for environmental applications, such as the removal of heavy metal ions from water. Vakili et al. (2015) synthesized poly(amide-hydrazide-imide)s containing L-aspartic acid, demonstrating their ability to adsorb heavy metal cations (Vakili et al., 2015).

6. Agricultural Applications

L-Aspartic acid is also used in agriculture to enhance plant growth and resilience. Alfosea-Simón et al. (2021) investigated its effects on tomato plants, showing that it can influence physiological and metabolic responses, potentially improving crop yield and stress tolerance (Alfosea-Simón et al., 2021).

7. Role in Endocrine and Neurological Functions

Research on D-aspartic acid, a form of aspartic acid, has shown its significance in the release and synthesis of hormones like LH and testosterone, indicating its importance in endocrine and neurological functions (Topo et al., 2009).

Safety and Hazards

将来の方向性

L-Aspartic Acid-15N is a suitable prodrug for colon-specific drug delivery . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

作用機序

Target of Action

L-Aspartic acid-15N is a stable isotope-labeled non-essential amino acid . It is primarily used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .

Mode of Action

The 15N label allows for the tracking of the compound’s interactions with its targets .

Biochemical Pathways

L-Aspartic acid-15N, like its unlabeled counterpart, is involved in various biochemical pathways. As an amino acid, it plays a crucial role in the synthesis of proteins. The 15N label can be used to track the compound’s involvement in these pathways .

Pharmacokinetics

As an amino acid, it is likely absorbed and distributed throughout the body, metabolized in various tissues, and excreted via the kidneys .

Result of Action

The result of L-Aspartic acid-15N’s action would be the successful incorporation of the 15N label into proteins and other macromolecules during synthesis. This allows for the tracking of these molecules in various biochemical reactions .

生化学分析

Biochemical Properties

L-Aspartic acid-15N interacts with various enzymes, proteins, and other biomolecules. It plays a crucial role in biochemical reactions, particularly in the structure, dynamics, and binding of biological macromolecules .

Cellular Effects

L-Aspartic acid-15N has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

L-Aspartic acid-15N exerts its effects at the molecular level through various mechanisms. It interacts with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of L-Aspartic acid-15N can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of L-Aspartic acid-15N vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

L-Aspartic acid-15N is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

L-Aspartic acid-15N is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of L-Aspartic acid-15N and its effects on activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(2S)-2-(15N)azanylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-KPHKZEKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)[15NH2])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)

![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)

![1-[bis(aziridin-1-yl)phosphoryl]azepane](/img/structure/B105879.png)